(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol
Description
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a fluorinated quinoline derivative with the molecular formula C₁₁H₇F₄NO and a molecular weight of 245.17 g/mol . Its structure features a quinoline backbone substituted with a fluoro group at position 6, a trifluoromethyl group at position 4, and a hydroxymethyl (-CH₂OH) group at position 2 (Figure 1). This compound is listed under CAS RN 1116339-63-9 and is typically stored under dry conditions at 2–8°C .
Properties
IUPAC Name |
[6-fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-17)16-10/h1-4,17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXFQDLERZVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705225 | |
| Record name | [6-Fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-63-9 | |
| Record name | [6-Fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol typically involves multi-step reactions starting from appropriately substituted quinoline precursors. Key steps include:
- Introduction of the trifluoromethyl group at position 4.
- Functionalization at position 2 to install the hydroxymethyl moiety.
- Control of regioselectivity and minimization of side reactions such as bis-indolyl formation or over-reduction.
Acid-Catalyzed Condensation and Reduction
A patented process analogous to the preparation of related quinoline derivatives employs acidic conditions using strong acids such as trifluoroacetic acid (TFA) to facilitate key condensation steps. The reaction is carried out at low temperatures (0 to 10 °C) to control selectivity and prevent impurity formation.
- Step (i): Reaction of quinoline carboxyaldehyde derivatives with nucleophiles under acidic catalysis (TFA in excess, typically ≥2 molar equivalents) in solvents like ethanol or toluene.
- Step (ii): Reduction of intermediate aldehydes to the corresponding alcohols, often using triethylsilane (TES) as a mild reducing agent.
- Step (iii): Careful workup involving aqueous washes, pH adjustments with potassium hydroxide, and organic phase extraction to isolate the hydroxymethyl quinoline intermediate.
The overall yield for this sequence, including crystallization, ranges from 65% to 80% depending on the scale and purification rigor.
Recrystallization and Purification
Recrystallization is critical for obtaining high purity this compound. Ethanol is commonly used as a recrystallization solvent due to its ability to dissolve impurities and facilitate crystallization of the target compound at low temperatures (0–5 °C). The process involves:
- Dissolving crude product in refluxing ethanol.
- Seeding and controlled cooling to induce crystallization.
- Filtration and washing with cold ethanol.
- Drying under vacuum at moderate temperatures (~45 °C).
This step enhances purity and removes residual silane and solvent impurities.
Alternative Synthetic Routes and Functional Group Transformations
Literature on related quinoline derivatives shows that functionalization at position 2 with a hydroxymethyl group can be achieved via:
- Halogenation (e.g., iodination) at position 3 or 2 followed by nucleophilic substitution or metal-catalyzed coupling reactions.
- Use of boron tribromide for demethylation or activation of methoxy groups to facilitate further substitution.
- Palladium-catalyzed cross-coupling reactions to install aryl or alkyl substituents prior to hydroxymethylation.
These procedures often require careful control of reaction conditions such as temperature (room temperature to reflux), solvent choice (dimethylformamide, dichloromethane), and stoichiometry to maximize yield and minimize side products.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed condensation | Trifluoroacetic acid (≥2 eq), 2-quinoline carboxyaldehyde | 0–10 °C | Ethanol or toluene | Not specified | Excess acid and aldehyde improve conversion; low temp prevents bis-indolyl impurities |
| Reduction | Triethylsilane (TES) | Ambient to 5 °C | Ethanol/toluene | Not specified | Mild reducing agent to convert aldehyde to alcohol |
| Workup and extraction | KOH (10% w/w), K2CO3 (25% w/w) aqueous solutions | 0–25 °C | DCM, water | Not specified | pH adjustment critical for phase separation and impurity removal |
| Recrystallization | Ethanol (reflux, cooling to 0–5 °C) | 45 °C drying | Ethanol | 65–80 | Seeding and controlled cooling improve crystal quality and yield |
| Halogenation and coupling | Iodine/KI, Pd(0) catalyst, boron tribromide | RT to reflux | DMF, DCM | 56–97 | Used in related quinoline derivatives for functional group interconversions |
Research Findings and Optimization Notes
- The use of trifluoroacetic acid as a strong acid catalyst is critical for efficient condensation steps, with molar excess ensuring complete reaction and minimizing side products.
- Maintaining reaction temperatures below 10 °C during condensation and reduction steps reduces formation of bis-indolyl and other difficult-to-remove impurities.
- Excess aldehyde reagent improves yield of intermediate alcohols by driving the equilibrium forward.
- Base hydrolysis with potassium hydroxide aqueous solutions is effective for downstream processing and purification.
- Recrystallization from ethanol with controlled cooling and seeding significantly enhances product purity and yield.
- Alternative methods involving halogenation and palladium-catalyzed coupling provide routes to functionalize the quinoline core prior to hydroxymethyl installation, allowing structural diversification.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoline derivatives with varying functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol serves as a significant building block in the development of new pharmaceuticals. Its fluorinated structure enhances biological activity and metabolic stability, making it a candidate for drug development.
Potential Therapeutic Areas :
- Anticancer Agents : The compound has shown promise in targeting specific kinases involved in cancer cell proliferation. Its mechanism of action involves modulating enzymatic activities that are crucial for cancer cell survival and growth .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which could lead to the development of new antibiotics .
Biological Research
Studies on this compound have focused on its interaction with biological systems. Its lipophilicity allows it to penetrate cell membranes effectively, facilitating interactions with enzymes and receptors.
Case Studies :
Mechanism of Action
The mechanism of action of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its biological activity by increasing its lipophilicity and metabolic stability . This allows it to effectively interact with enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Positional Effects of Substituents: The hydroxymethyl (-CH₂OH) group at position 2 in the target compound distinguishes it from analogues like 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, which has a hydroxyl (-OH) group at position 4 . This difference impacts hydrogen-bonding capacity and solubility. Halogen vs. Trifluoromethyl: Replacing fluorine with chlorine at position 6 (e.g., 6-Chloro-2-(trifluoromethyl)quinolin-4-ol) increases molecular weight by ~2.4 g/mol and may alter electronic properties .
Biological Relevance: Mefloquine, a clinically used quinoline-methanol antimalarial, shares the -CH₂OH group but incorporates a piperidine ring and dual trifluoromethyl groups . This highlights the importance of the methanol moiety in pharmacological activity.
Synthetic and Crystallographic Insights: [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol demonstrates how substituent bulk (cyclopropyl, fluorophenyl) affects crystal packing via O–H⋯O/N interactions . Similar analyses for the target compound are lacking in the provided evidence.
Pharmacological Potential
- Antimalarial Activity: While mefloquine’s efficacy against Plasmodium strains is well-documented , the target compound’s bioactivity remains uncharacterized.
- Fluorination Effects : Fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
Biological Activity
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a quinoline derivative characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, which include antimicrobial, antimalarial, and anticancer properties. The incorporation of fluorinated groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development.
- Molecular Formula : C₁₁H₇F₄N₁O
- Molecular Weight : 245.17 g/mol
- CAS Number : 1116339-63-9
- Melting Point : Not specifically documented but predicted to be stable under standard conditions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. The following sections detail specific areas of activity:
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. The compound has been noted for:
- Antibacterial Effects : Exhibiting activity against various bacterial strains.
- Antifungal Properties : Similar compounds have shown efficacy against fungal infections.
Antimalarial Activity
Research has highlighted the potential of this compound in combating malaria:
- Compounds with similar structures have been effective in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria .
- Studies suggest that this compound may disrupt the respiratory processes of the malaria parasite .
Anticancer Activity
The compound's structural attributes may also contribute to its anticancer potential:
- Quinoline derivatives have been explored as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Trifluoromethyl Group : Enhances metabolic stability and increases lipophilicity, improving membrane permeability and interactions with biological targets.
- Hydroxymethyl Functionality : May contribute to enhanced pharmacological profiles compared to other quinoline derivatives .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 4-Aminoquinoline | Amino group at position 4 | Antimicrobial and antimalarial |
| 7-Fluoroquinoline | Fluorine at position 7 | Antiviral properties |
| 6-Chloroquinoline | Chlorine at position 6 | Anticancer activity |
| Trifluoromethylated quinolines | Trifluoromethyl group at various positions | Enhanced metabolic stability |
Case Studies and Research Findings
- Antimalarial Efficacy : In vitro studies demonstrated that related quinolone compounds effectively inhibited P. falciparum, with some derivatives showing subnanomolar EC50 values against resistant strains .
- Anticancer Research : Recent studies focused on the synthesis of new quinolone derivatives targeting VEGFR-2 reported varying degrees of inhibition, with some fluorinated variants exhibiting lower IC50 values compared to their chloro counterparts, indicating a nuanced balance between structure and biological activity .
- Molecular Docking Studies : In silico analyses revealed that the trifluoromethyl group contributes to significant interactions with target proteins through hydrogen bonding, enhancing the biological activity of these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, and how can reaction conditions be optimized?
- Synthetic Routes :
- Halogenation and Functionalization : Fluorination at the 6-position of quinoline can be achieved using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like DMSO or DMF .
- Trifluoromethylation : The trifluoromethyl group at the 4-position is typically introduced via Ullmann-type coupling or radical trifluoromethylation using reagents like CF₃I/copper catalysts .
- Reduction : The hydroxymethyl group (-CH₂OH) at the 2-position is often derived from a ketone precursor (e.g., methyl ester) via reduction with LiAlH₄ or NaBH₄ in THF or methanol .
- Optimization :
- Solvent Selection : Methanol or acetonitrile as cosolvents improves reaction homogeneity and yield .
- Catalyst Screening : Copper(I) iodide or palladium catalysts enhance trifluoromethylation efficiency .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Methods :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination patterns, while ¹H/¹³C NMR verifies quinoline backbone integrity .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves stereoelectronic effects of fluorine and trifluoromethyl groups on molecular packing .
- LC-MS : High-resolution mass spectrometry validates molecular weight and detects impurities (>95% purity threshold) .
Q. What biological activities are associated with fluorinated quinoline derivatives, and how is their mechanism studied?
- Biological Activity :
- Anticancer Potential : Fluorine atoms enhance lipophilicity and membrane permeability, enabling interactions with DNA topoisomerases or kinase targets .
- Antimicrobial Properties : Trifluoromethyl groups improve binding to bacterial enzymes (e.g., gyrase) via hydrophobic interactions .
- Mechanistic Studies :
- Enzyme Assays : IC₅₀ values are determined using fluorescence-based inhibition assays .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like EGFR or HIV-1 reverse transcriptase .
Advanced Research Questions
Q. How do crystallographic data resolve discrepancies in reported molecular conformations of fluorinated quinolines?
- Case Study :
- Asymmetric Unit Analysis : Two independent molecules in the asymmetric unit (e.g., dihedral angles between quinoline and substituents) reveal conformational flexibility .
- Hydrogen Bonding : Intermolecular O–H⋯N and C–H⋯O bonds stabilize crystal packing, explaining polymorphism in solubility studies .
- Methodology :
- SHELX Refinement : Thermal displacement parameters (Ueq) refine atomic positions to resolve disorder .
- Comparative Crystallography : Overlay with non-fluorinated analogs quantifies steric effects of CF₃ groups .
Q. What strategies address low yields in trifluoromethylation reactions during synthesis?
- Challenges :
- Side Reactions : Competing defluorination or dimerization under high-temperature conditions .
- Solutions :
- Radical Initiators : Azobisisobutyronitrile (AIBN) promotes CF₃ radical generation at lower temperatures .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) and improves regioselectivity .
Q. How do fluorination patterns influence the compound’s electronic properties and reactivity?
- Electronic Effects :
- Hammett Constants : The −CF₃ group (σₚ = 0.54) increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution .
- Fluorine-Induced Polarization : 6-Fluoro substituents alter π-electron density, affecting redox behavior in electrochemical studies .
- Spectroscopic Correlations :
- ¹⁹F NMR Chemical Shifts : Deshielding effects correlate with electron-deficient aromatic systems .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of fluorinated quinolines?
- Case Example :
- Anticancer vs. Cytotoxicity : Discrepancies arise from assay conditions (e.g., cell line specificity, serum concentration) .
- Resolution Strategies :
- Dose-Response Validation : EC₅₀/LC₅₀ ratios differentiate target-specific activity from general cytotoxicity .
- Metabolic Stability Testing : Microsomal assays identify rapid degradation as a false-negative source .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
